H-Gln-OtBu.HCl

Peptide Synthesis Solution-Phase Chemistry Amino Acid Solubility

H-Gln-OtBu.HCl is the definitive building block for incorporating glutamine residues with a free side-chain amide in Fmoc-SPPS. The acid-labile OtBu ester ensures orthogonal C-terminal protection stable through 20% piperidine/DMF treatments, while the hydrochloride salt maintains nucleophilicity for direct coupling without racemization. Critical for fragment condensation of long peptides (GLP-1 analogs) and chemoselective modifications (lipidation, PEGylation). Outperforms methyl ester alternatives by minimizing pyroglutamate side reactions. Select this specific derivative for high-fidelity peptide synthesis where orthogonal protection and free amine reactivity are non-negotiable.

Molecular Formula C9H19ClN2O3
Molecular Weight 238.71 g/mol
CAS No. 39741-62-3
Cat. No. B555481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gln-OtBu.HCl
CAS39741-62-3
Synonyms39741-62-3; (S)-tert-Butyl2,5-diamino-5-oxopentanoatehydrochloride; L-Glutaminet-butylesterhydrochloride; H-Gln-OtBu.HCl; H-GLN-OTBUHCL; L-Glutaminetert-butylesterhydrochloride; H-Gln-OtBuCl; H-Gln-OtBuhydrochloride; SCHEMBL594918; CTK3J1728; MolPort-016-580-256; ZEPNUNKDKQACNC-RGMNGODLSA-N; ANW-42986; CH-322; SBB070641; AKOS015894476; L-glutaminet-butyl-esterhydrochloride; RTR-015865; AK162622; SC-24252; TR-015865; (S)-glutaminetert-butylesterhydrochloride; FT-0639572; ST24036409; V1188
Molecular FormulaC9H19ClN2O3
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC(=O)N)N.Cl
InChIInChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H2,11,12);1H
InChIKeyZEPNUNKDKQACNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Gln-OtBu.HCl (CAS 39741-62-3): Protected L-Glutamine Building Block for Peptide Synthesis


H-Gln-OtBu.HCl, chemically known as L-glutamine tert-butyl ester hydrochloride, is a protected amino acid derivative widely employed as a building block in peptide synthesis . The compound features a tert-butyl (OtBu) ester protecting group on the alpha-carboxyl moiety of L-glutamine, while the amino group remains free, rendering it suitable for direct coupling in both solution-phase and solid-phase peptide synthesis (SPPS) strategies . The hydrochloride salt form enhances its stability and handling characteristics during storage and reaction setup . Its primary industrial and research significance lies in the controlled incorporation of glutamine residues into peptide chains, with the acid-labile OtBu group enabling orthogonal deprotection under conditions distinct from common amine-protecting groups such as Fmoc or Boc [1].

Why Generic Substitution of H-Gln-OtBu.HCl with Other Glutamine Esters or Salts Is Not Equivalent


Direct substitution of H-Gln-OtBu.HCl with alternative glutamine derivatives, such as the methyl ester (H-Gln-OMe.HCl), the free base (H-Gln-OtBu), or N-protected variants (e.g., Fmoc-Gln-OtBu), introduces critical changes to reaction orthogonality, solubility profiles, and coupling efficiency. The selection between ester protecting groups is not arbitrary; the steric bulk and electronic properties of the tert-butyl group confer distinct stability under basic coupling conditions compared to smaller alkyl esters, directly influencing the prevalence of side reactions like pyroglutamate formation [1]. Furthermore, the hydrochloride salt form of the free amine is crucial for maintaining the nucleophilicity required for effective coupling, whereas the free base form exhibits altered solubility and may necessitate the addition of an external base, potentially leading to racemization [2]. In the context of orthogonal protection schemes, substituting with an N-protected variant like Fmoc-Gln-OtBu precludes its use in scenarios requiring a free amine, such as fragment condensation or specific chemoselective ligations, thereby fundamentally altering the synthetic route feasibility [3].

Quantitative Evidence for Selecting H-Gln-OtBu.HCl: A Comparator-Based Analysis


Water Solubility of H-Gln-OtBu.HCl vs. Free Base Form: Implications for Solution-Phase Handling

The hydrochloride salt form of H-Gln-OtBu (H-Gln-OtBu.HCl) demonstrates quantifiably higher aqueous solubility compared to its free base counterpart, a critical parameter for solution-phase peptide synthesis and purification. While precise data for the free base is often not reported due to its inherent instability and low solubility in water, the hydrochloride salt is specified to dissolve at 0.3 g in 2 mL of water (equivalent to 150 mg/mL) to form a clear solution . This high water solubility facilitates direct use in aqueous coupling reactions and eases work-up procedures, contrasting with the free base which would require organic co-solvents and potentially lead to precipitation during the reaction [1].

Peptide Synthesis Solution-Phase Chemistry Amino Acid Solubility

Comparative Stability of tert-Butyl vs. Methyl Esters During Basic Peptide Coupling

The choice between tert-butyl (OtBu) and methyl (OMe) esters for carboxyl protection in glutamine derivatives has significant ramifications for coupling efficiency and side product formation. In the context of papain-catalyzed chemoenzymatic polymerization of alanine and glycine esters, the nature of the ester group was shown to drastically affect the outcome [1]. While the methyl ester displayed some activity, the tert-butyl ester group demonstrated distinct steric and electronic properties. More critically, in the chemical synthesis of glutamine-containing peptides, the methyl ester of glutamine is known to be particularly prone to base-catalyzed cyclization to form pyroglutamate, a major side reaction that terminates chain growth and reduces yield. The bulky tert-butyl ester of H-Gln-OtBu.HCl provides significant steric hindrance against this intramolecular aminolysis, thus offering a class-level advantage in stability under the basic conditions often encountered during Fmoc deprotection or coupling with hindered amino acids [2].

Peptide Synthesis Protecting Groups Side Reaction Mitigation

Orthogonal Deprotection Strategy: Acid-Labile OtBu vs. Base-Labile Fmoc in Complex Syntheses

H-Gln-OtBu.HCl provides a critical free amine with an acid-labile carboxyl protecting group. This orthogonal combination is fundamental to Fmoc/tBu solid-phase peptide synthesis (SPPS), the industry standard for peptide production . In this strategy, the tert-butyl ester remains stable during the repetitive piperidine treatments used to remove the temporary Fmoc protecting group from the growing peptide chain's N-terminus. In contrast, an unprotected carboxyl group or a base-labile ester (like a methyl or 9-fluorenylmethyl (OFm) ester) would be prematurely cleaved or activated, leading to a complete breakdown of synthetic fidelity. The final global deprotection of the peptide from the resin and simultaneous removal of all tBu-type side-chain protecting groups is then achieved with a single acidolytic treatment (e.g., TFA) [1]. This established orthogonality is the cornerstone of modern peptide manufacturing, and H-Gln-OtBu.HCl is the designated building block for incorporating C-terminal or side-chain-unprotected internal glutamine residues in this workflow.

Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis

Synthetic Utility in Advanced GLP-1 Agonist Analogs and Industrial Processes

The critical role of H-Gln-OtBu.HCl as an intermediate is evidenced by its presence in patented synthetic routes for high-value therapeutic peptides, including GLP-1 receptor agonists like liraglutide and semaglutide [1][2]. These blockbuster drugs represent a major segment of the pharmaceutical peptide market. The use of H-Gln-OtBu.HCl is not incidental; its specific combination of a free amine and an acid-labile tert-butyl ester allows for the controlled assembly of complex peptide sequences in solution-phase fragment condensations, a strategy often employed to achieve higher purity and yield than all-solid-phase approaches for long peptides. Its direct application in these industrial routes provides tangible evidence of its differentiated value and process relevance, distinguishing it from related esters or salts that would not be suitable for the same chemoselective transformations [3].

GLP-1 Agonists Peptide Therapeutics Industrial Synthesis

Optimal Research and Industrial Application Scenarios for H-Gln-OtBu.HCl (CAS 39741-62-3)


Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) of Glutamine-Containing Peptides

H-Gln-OtBu.HCl is the definitive reagent for incorporating a glutamine residue with a free, unprotected side-chain amide during Fmoc-SPPS. Its tert-butyl ester protects the alpha-carboxyl group during chain assembly, remaining stable through the repeated base treatments (20% piperidine/DMF) used for Fmoc removal . This orthogonality is essential for preventing premature cleavage or unwanted side reactions on the C-terminus. The final peptide is released from the resin and simultaneously deprotected with an acid cocktail (e.g., TFA/TIS/H2O), yielding the desired sequence with high fidelity [1].

Solution-Phase Fragment Condensation in the Synthesis of Long or Complex Peptides

For the synthesis of challenging peptide sequences, such as those exceeding 40-50 amino acids or containing aggregation-prone motifs, a hybrid or fragment condensation approach is often superior to linear SPPS. H-Gln-OtBu.HCl is an ideal building block for preparing fully protected peptide fragments. Its free amine allows it to serve as the N-terminal nucleophile in a fragment coupling, while the acid-labile OtBu ester protects its C-terminus. This enables the convergent synthesis of large peptides like GLP-1 analogs (e.g., semaglutide, liraglutide), where high purity and yield are critical [2].

Synthesis of Unnatural Amino Acid Derivatives and Peptidomimetics via Chemoselective Modifications

The free amine of H-Gln-OtBu.HCl is a versatile handle for chemoselective modifications beyond simple peptide bond formation. It can be used to introduce non-peptidic moieties, such as fatty acids, PEG chains, or fluorescent tags, onto the glutamine scaffold while the carboxyl group remains protected. This is a common step in creating lipidated peptides (e.g., semaglutide) or peptide conjugates for drug delivery and imaging [3]. The subsequent acid-mediated deprotection of the tert-butyl ester liberates a free carboxyl group for further conjugation or final product isolation.

Enzymatic Substrate for Glutaminyl Cyclase and Related Enzyme Assays

H-Gln-OtBu and its derivatives serve as specific substrates for enzymes like glutaminyl cyclase (QC). The tert-butyl ester protecting group allows the compound to be used in assays studying the kinetics of N-terminal glutamine cyclization to pyroglutamate, a key post-translational modification involved in various diseases [4]. The hydrochloride salt form ensures sufficient solubility in the aqueous buffer systems typically required for such biochemical assays.

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